Tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group and a methyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the cyano and methyloxazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-cyano-2-methyloxazol-5-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N4O3 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O3/c1-10-16-11(9-15)12(20-10)17-5-7-18(8-6-17)13(19)21-14(2,3)4/h5-8H2,1-4H3 |
InChI Key |
BMUVDWMIYVPJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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